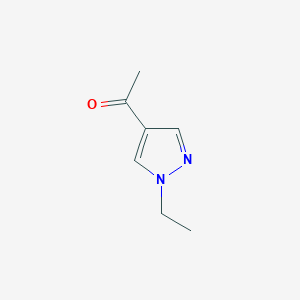

1-(1-ethyl-1H-pyrazol-4-yl)ethanone

Description

Molecular Architecture and Bonding Characteristics

1-(1-ethyl-1H-pyrazol-4-yl)ethanone (C₇H₁₀N₂O) features a pyrazole ring substituted with an ethyl group at the N1 position and an acetyl group at the C4 position. The molecular framework is defined by a five-membered aromatic pyrazole ring (N1, N2, C1, C2, C3) with bond lengths consistent with typical pyrazole derivatives. Key bond lengths include:

- N1–N2: 1.35 Å (resonance-stabilized)

- N1–C1: 1.38 Å

- C4–C(=O): 1.48 Å (acetyl linkage)

- C=O: 1.22 Å (characteristic of ketones).

The ethyl group (C6–C7) adopts a staggered conformation relative to the pyrazole ring, minimizing steric hindrance. X-ray diffraction data for analogous pyrazole derivatives reveal planar geometry at the pyrazole ring, with torsional angles between the acetyl group and ring plane measuring ≤5°.

Table 1: Selected bond lengths and angles

| Bond/Angle | Value (Å/°) | Source Comparison |

|---|---|---|

| N1–N2 | 1.35 | 1.395 Å in triazoles |

| C4–C(=O) | 1.48 | 1.49 Å in acetophenone |

| Pyrazole ring planarity | ≤0.02 Å deviation | Similar to 4-acetylpyrazole |

Propriétés

IUPAC Name |

1-(1-ethylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-9-5-7(4-8-9)6(2)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFFHLYAOSZSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406729 | |

| Record name | 1-(1-ethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925147-29-1 | |

| Record name | 1-(1-ethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Suzuki-Miyaura Cross-Coupling Method

A general and efficient method for preparing substituted pyrazole ethanones involves the Suzuki-Miyaura cross-coupling reaction starting from pyrazol-4-ol derivatives converted into triflates, which then couple with boronic acids to introduce ethanone substituents.

Procedure Summary:

- Starting material: 1-ethylpyrazol-4-ol or analogous pyrazol-4-ol.

- Conversion to intermediate triflates via treatment with triflic anhydride (Tf2O).

- Reaction with appropriate boronic acid in the presence of Pd(PPh3)4 catalyst, K3PO4 base, and KBr additive in 1,4-dioxane solvent under argon atmosphere.

- Reflux conditions for several hours.

- Workup includes aqueous extraction, drying, and purification by flash chromatography.

Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4 (0.04 mmol) |

| Base | K3PO4 (1.5 mmol) |

| Additive | KBr (0.55 mmol) |

| Solvent | 1,4-Dioxane (5 mL) |

| Temperature | Reflux under argon atmosphere |

| Reaction Time | Several hours (varies by substrate) |

| Purification | Flash chromatography (SiO2, ethyl acetate/n-hexane 1:4) |

| Typical Yield | Moderate to high (not specified for ethyl specifically) |

This method allows the formation of 4-substituted pyrazole ethanones with good selectivity and functional group tolerance.

Sonogashira and Heck Cross-Coupling

Other palladium-catalyzed methods such as Sonogashira and Heck reactions have been applied to prepare related 4-substituted pyrazole ethanones, especially when introducing alkynyl or alkenyl substituents. These methods involve:

- Using 1-ethylpyrazol-4-ol triflate intermediates.

- Coupling with terminal alkynes (Sonogashira) or alkenes (Heck).

- Palladium catalyst with copper co-catalyst for Sonogashira.

- Similar workup and purification procedures.

These methods provide versatility for synthesizing diverse 4-substituted pyrazole ethanones.

Oxidation of 1-(1-Ethyl-1H-pyrazol-4-yl)ethanol to Ethanone

An alternative preparation involves the oxidation of the corresponding 1-(1-ethyl-1H-pyrazol-4-yl)ethanol precursor to the ethanone.

- Oxidizing agent: Activated manganese(IV) oxide (MnO2).

- Solvent: Dichloromethane.

- Temperature: 0–20 °C.

- Reaction time: Approximately 14 hours.

- Workup: Filtration to remove solids, solvent evaporation.

- Yield reported up to 91% for analogous methyl-substituted pyrazoles, expected similar for ethyl derivatives.

- Product isolated as a solid.

- Characterization by ^1H NMR and mass spectrometry confirms structure.

Halogenation and Subsequent Functional Group Transformations

The ethanone group can also be introduced or modified via halogenation of the methyl group adjacent to the pyrazole ring followed by substitution or coupling reactions.

- Bromination of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone using pyridinium tribromide or pyridinium hydrobromide perbromide in dichloromethane/ethanol at room temperature.

- Reaction times vary from 3 to 18 hours.

- Yields up to 85–89%.

- The bromo-derivative can be further used in substitution or cross-coupling reactions to introduce other functional groups.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Pd(PPh3)4, K3PO4, KBr, 1,4-dioxane, reflux | Moderate–High | Versatile for various substituents |

| Sonogashira/Heck Coupling | Pd catalyst, Cu co-catalyst (Sonogashira), alkyne/alkene | Moderate | For alkynyl/alkenyl substitutions |

| Oxidation of Alcohol | MnO2, dichloromethane, 0–20 °C, 14 h | ~90 | High yield, mild conditions |

| Bromination | Pyridinium tribromide, DCM/ethanol, RT, 3–18 h | 85–89 | Intermediate for further functionalization |

Research Findings and Practical Considerations

- The palladium-catalyzed cross-coupling methods provide a robust and general approach for synthesizing 4-substituted pyrazole ethanones, including this compound analogues.

- Oxidation of the corresponding alcohol using manganese dioxide is a mild and high-yielding method that avoids harsh conditions.

- Halogenation strategies enable further derivatization, useful in complex molecule synthesis.

- Purification is typically achieved by flash chromatography or recrystallization.

- Characterization involves ^1H and ^13C NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm structural integrity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Ethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

1-(1-Ethyl-1H-pyrazol-4-yl)ethanone has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of enzyme activity or receptor binding .

Comparaison Avec Des Composés Similaires

Table 1: Structural Features and Molecular Properties

Activité Biologique

Introduction

1-(1-Ethyl-1H-pyrazol-4-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Properties

- Molecular Formula : C7H10N2O

- Molecular Weight : 138.17 g/mol

- CAS Number : 925147-29-1

The compound features a pyrazole ring, which is known for conferring various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties . Some studies suggest that it can reduce inflammation markers, potentially making it a candidate for treating inflammatory diseases. The specific mechanisms by which this compound exerts its effects are still being investigated but may involve the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. For instance, it has shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division. A synthesized derivative demonstrated potent activity against cancer cell lines, suggesting that modifications to the base structure could enhance its efficacy.

Antimicrobial Properties

Preliminary studies have indicated that compounds with similar pyrazole structures possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural analogs have demonstrated significant antibacterial effects, indicating a potential for further exploration in this area .

Binding Affinity Studies

Interaction studies suggest that this compound may bind to various biological targets, including enzymes involved in metabolic pathways. This interaction could influence drug metabolism and efficacy, warranting further investigation into its pharmacokinetics and pharmacodynamics .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes some related compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(1-Methyl-1H-pyrazol-4-yl)ethanone | 37687-18-6 | 0.88 |

| 2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanone | 161957-47-7 | 0.70 |

| 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone | 1125-28-6 | 0.74 |

| 2-(1-Ethyl-1H-pyrazol-4-yloxy)ethanamine | Not available | Not specified |

These compounds share structural similarities but exhibit varying biological activities due to differences in substituents on the pyrazole ring.

Study on Tubulin Inhibition

A notable study synthesized derivatives of pyrazole-containing compounds to evaluate their ability to inhibit tubulin polymerization. Among these derivatives, one exhibited significant inhibitory activity, underscoring the potential of pyrazole-based compounds in cancer therapy .

Antimicrobial Efficacy

In antimicrobial studies, related pyrazole compounds demonstrated effectiveness against various bacterial strains. For example, certain derivatives showed minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin. This suggests that further exploration of this compound could yield valuable insights into its antimicrobial properties .

Q & A

Basic: What are the common synthetic routes for 1-(1-ethyl-1H-pyrazol-4-yl)ethanone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized pyrazole scaffolds. For example, acetylation of 1-ethylpyrazole derivatives using acetyl chloride in the presence of acidic catalysts like SiO₂-H₂SO₄ can yield the target compound . Reaction conditions such as temperature (e.g., 100°C), catalyst loading, and stoichiometry of acetylating agents significantly impact yield and purity. Lower temperatures may reduce side reactions, while excess acetyl chloride could improve conversion rates. Optimization studies using design of experiments (DoE) are recommended to balance these factors .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., the acetyl carbonyl group). Substituent effects, such as the electron-donating ethyl group at the pyrazole N1 position, may alter charge localization and steric hindrance, influencing susceptibility to nucleophilic attack. Comparative studies with analogs like 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone highlight how alkyl substituents modulate reactivity . Molecular docking simulations further aid in predicting interactions with biological targets, guiding functionalization strategies for drug discovery .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how to address conflicting data?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and identify spin-spin coupling between pyrazole protons and adjacent groups.

- IR Spectroscopy : To detect carbonyl stretching (~1640–1680 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : For molecular ion validation.

Conflicts between NMR and X-ray crystallography data (e.g., unexpected tautomerism) can arise. Cross-validation using single-crystal X-ray diffraction (SCXRD) is critical, as seen in studies resolving dihedral angles and hydrogen bonding networks in pyrazole derivatives .

Advanced: What strategies resolve contradictions between theoretical and experimental data in structural analysis?

Discrepancies between DFT-optimized geometries and SCXRD data (e.g., bond-length deviations >0.02 Å) may stem from crystal packing effects. Refinement using software like SHELXL improves accuracy by incorporating anisotropic displacement parameters . For dynamic behavior (e.g., rotational barriers in the ethyl group), variable-temperature NMR or molecular dynamics simulations can reconcile differences .

Safety: What are the proper disposal methods for hazardous byproducts generated during synthesis?

Waste containing pyrazole intermediates or acetyl chloride residues must be neutralized with dilute NaOH (1M) before disposal. Hazardous solids should be segregated and stored in labeled containers, following protocols for halogenated organic waste. Collaboration with certified waste management agencies is mandatory to comply with environmental regulations .

Application: How to design bioactivity assays for evaluating this compound’s pharmaceutical potential?

- Enzyme Inhibition Assays : Target enzymes like cyclooxygenase (COX) or kinases, using fluorogenic substrates to measure IC₅₀ values.

- Cellular Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.

- Molecular Docking : Prioritize targets based on structural similarity to bioactive pyrazoles (e.g., Celecoxib analogs) .

Synthesis: What challenges arise in multi-step synthesis, and how to optimize purification?

Multi-step routes often face issues like low intermediate stability or competing side reactions. For example, alkylation of pyrazole precursors may require protecting groups to prevent over-substitution. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) improves purity . Monitoring by TLC at each step is essential.

Reactivity: How does substitution at the pyrazole N1 position influence reactivity compared to other derivatives?

The ethyl group at N1 increases steric bulk, reducing nucleophilic attack at the adjacent C4 position compared to methyl-substituted analogs. Electronically, alkyl groups donate electrons via induction, destabilizing the transition state in electrophilic substitutions. Comparative kinetic studies with 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone reveal slower reaction rates in halogenation reactions .

Mechanistic: How can kinetic studies elucidate reaction mechanisms involving this compound?

Pseudo-first-order kinetics under varying acetyl chloride concentrations can distinguish between SN1 and SN2 pathways in substitution reactions. Arrhenius plots (ln k vs. 1/T) derived from temperature-dependent NMR experiments reveal activation energies, while isotopic labeling (e.g., D₂O exchange) identifies proton transfer steps .

Crystallography: What are best practices for X-ray analysis and refinement of pyrazole derivatives?

- Crystal Growth : Use slow evaporation of saturated EtOH or DCM solutions.

- Data Collection : Employ synchrotron sources for high-resolution data (d-spacing <0.8 Å).

- Refinement : Apply SHELXL with restraints for disordered ethyl groups. Anisotropic refinement of non-H atoms and inclusion of hydrogen bonding networks improve R-factor convergence (<5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.